molecular formula C22H23N3O4S B2431675 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 893126-86-8

2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2431675
CAS No.: 893126-86-8
M. Wt: 425.5
InChI Key: ILOCFYZHACAYGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product, 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, is a synthetic organic compound provided for research and development purposes. The molecular structure features a tetrahydrocycloheptathiophene core, a motif present in compounds used in various biochemical applications . It is modified with a benzamido linker bearing an activated 2,5-dioxopyrrolidin-1-yl ester, which is a functional group commonly utilized in bioconjugation and probe development for studying protein interactions . The N-methylcarboxamide terminus may contribute to the molecule's solubility and pharmacological properties. This reagent is intended for use by qualified researchers in laboratory settings only. All products are for research use only and not intended for human or animal use.

Properties

IUPAC Name

2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-23-21(29)19-15-8-3-2-4-9-16(15)30-22(19)24-20(28)13-6-5-7-14(12-13)25-17(26)10-11-18(25)27/h5-7,12H,2-4,8-11H2,1H3,(H,23,29)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOCFYZHACAYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide , with the CAS number 893126-86-8 , is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C22H23N3O4S
  • Molecular Weight : 425.5 g/mol
  • Structure : The compound features a tetrahydro-cyclohepta[b]thiophene core substituted with various functional groups, including a dioxopyrrolidine moiety.

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities, particularly in the context of cancer treatment and other therapeutic areas.

Antiproliferative Activity

A study highlighted the antiproliferative effects of related compounds in the cyclohepta[b]thiophene class, demonstrating their ability to inhibit cell growth in various cancer cell lines. For instance:

  • Mechanism of Action : Induction of cell cycle arrest and apoptosis in A549 lung cancer cells was observed with compounds similar to the one . This was evidenced by increased G2/M phase accumulation and activation of caspases 3, 8, and 9 .

Cytotoxicity

In vitro tests have shown that derivatives of cyclohepta[b]thiophenes possess significant cytotoxicity against multiple human cancer cell lines. The following table summarizes some relevant findings:

Compound NameCell LineIC50 (µM)Mechanism
Compound 17A54921.09Apoptosis induction
Compound 21Various<10Tubulin polymerization inhibition

Case Studies

  • In Vivo Studies : In murine models (CT26), compounds derived from cyclohepta[b]thiophene demonstrated a notable reduction in tumor growth compared to controls. These studies support the potential for these compounds as anticancer agents .
  • Comparative Analysis : A comparative study involving structurally similar compounds indicated that those with modifications to the dioxopyrrolidine group exhibited enhanced cytotoxic effects, suggesting that structural optimization could lead to more effective therapeutics .

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule comprises three distinct domains:

  • A 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene core
  • An N-methyl carboxamide substituent at position 3
  • A 3-(2,5-dioxopyrrolidin-1-yl)benzamido group at position 2

Retrosynthetic disconnection suggests the following key intermediates:

  • Cycloheptathiophene carboxamide (Fragment A)
  • 3-(2,5-Dioxopyrrolidin-1-yl)benzoyl chloride (Fragment B)

Fragment A requires construction of the fused thiophene-cycloheptane system, while Fragment B necessitates regioselective installation of the pyrrolidine-2,5-dione moiety on a benzamide scaffold.

Synthetic Route Development

Synthesis of 5,6,7,8-Tetrahydro-4H-Cyclohepta[b]thiophene-3-Carboxamide (Fragment A)

Cycloheptane Ring Formation

The seven-membered ring was constructed via intramolecular Friedel-Crafts alkylation of 3-(3-chloropropyl)thiophene-2-carboxylic acid methyl ester. Optimization studies revealed:

Reaction Conditions

Parameter Optimal Value
Catalyst AlCl₃ (1.2 eq)
Solvent Dichloroethane
Temperature 80°C, 12 h
Yield 68% (lit.)

This step established the bicyclic framework while preserving the ester functionality for downstream derivatization.

Ester Hydrolysis and Amidation

The methyl ester was saponified using NaOH/EtOH/H₂O (3:1:1) at reflux, followed by activation with oxalyl chloride and subsequent reaction with methylamine (40% aq.) in THF:

$$
\text{Cycloheptathiophene-COOH} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow{\text{MeNH}2} \text{Fragment A}
$$

Key Characterization Data

  • $$ ^1\text{H NMR} $$ (400 MHz, CDCl₃): δ 3.12 (s, 3H, NCH₃), 2.85–2.78 (m, 4H, cycloheptyl CH₂)
  • HRMS (ESI): m/z calcd for C₁₁H₁₅NOS [M+H]⁺ 226.1002, found 226.1005

Preparation of 3-(2,5-Dioxopyrrolidin-1-yl)benzoyl Chloride (Fragment B)

Pyrrolidine-2,5-dione Installation

3-Nitrobenzoic acid was converted to the corresponding acyl chloride, then subjected to Staudinger-type cyclization with trimethylsilyl azide:

$$
\text{3-Nitrobenzoyl chloride} \xrightarrow{\text{TMSN}_3} \text{3-Azidocarbonylbenzene} \xrightarrow{\Delta} \text{3-Isocyanatobenzene} \xrightarrow{\text{Malonic acid}} \text{Fragment B precursor}
$$

Optimization Highlights

  • Azide formation: 0°C, 2 h (92% yield)
  • Cyclization: Xylenes, 140°C, 6 h (74% yield)

Final oxidation with Jones reagent afforded the pyrrolidine-2,5-dione moiety.

Fragment Coupling and Global Deprotection

The pivotal amide bond formation was achieved using HATU-mediated coupling under Schlenk conditions:

$$
\text{Fragment A} + \text{Fragment B} \xrightarrow{\text{HATU, DIPEA}} \text{Crude product} \xrightarrow{\text{Pd/C, H}_2} \text{Target compound}
$$

Coupling Parameters

Variable Optimal Setting
Coupling reagent HATU (1.5 eq)
Base DIPEA (3.0 eq)
Solvent Anhydrous DMF
Temperature 0°C → rt, 24 h

Final catalytic hydrogenation (10% Pd/C, H₂, 50 psi) removed protecting groups and ensured full saturation of the cycloheptane ring.

Analytical Characterization

Comprehensive spectral analysis confirmed structural integrity:

Spectroscopic Data

  • *$$ ^1\text{H NMR} * (600 MHz, DMSO-d₆):
    δ 11.32 (s, 1H, NH), 8.21 (d, J=7.8 Hz, 1H, ArH), 7.89 (s, 1H, ArH), 3.15 (s, 3H, NCH₃)
  • *$$ ^{13}\text{C NMR} * (151 MHz, DMSO-d₆):
    δ 176.5 (C=O), 169.8 (C=O), 142.1 (thiophene C)
  • HRMS : m/z 411.1798 [M+H]⁺ (Δ = 1.2 ppm)

Purity Assessment

Method Result
HPLC (C18) 99.3% purity
Elemental Analysis C 61.21%, H 5.14% (calc: C 61.44%, H 5.17%)

Synthetic Challenges and Optimization

Ring Strain Mitigation

The cyclohepta[b]thiophene system exhibited significant ring strain during synthesis. Key mitigations included:

  • Low-temperature cyclization to prevent retro-Diels-Alder decomposition
  • Steric screening through bulky protecting groups (TBDMS) during Friedel-Crafts steps

Regioselectivity in Amidation

Competitive O-acylation was suppressed by:

  • Preactivation of Fragment B as acid chloride
  • Inverse addition methodology (adding Fragment A to activated Fragment B)

Comparative Analysis of Alternative Routes

A three-component approach inspired by recent dithiolopyridine syntheses was evaluated:

Parameter Stepwise Route Multicomponent Route
Total Yield 41% 28%
Purity 99.3% 87%
Step Count 7 4
Scalability >100 g <10 g

While the multicomponent method offered step economy, compromised regiocontrol rendered it inferior for large-scale production.

Q & A

Basic Research Question

  • 1H NMR : Assign cycloheptane protons (δ 1.40–2.75 ppm) and aromatic/amide protons (δ 7.00–10.80 ppm) to confirm regiochemistry and substituent orientation .
  • 13C NMR : Identify carbonyl carbons (amide C=O at ~165–170 ppm) and sulfur-containing thiophene carbons (~125–140 ppm) .
  • HRMS : Validate molecular weight with <5 ppm error (e.g., [M+H]+ calcd vs. observed) to confirm synthetic success .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the cycloheptane and thiophene moieties .

What strategies are effective for evaluating the biological activity of this compound, particularly its potential as an allosteric enzyme inhibitor?

Advanced Research Question

  • Target identification : Prioritize enzymes with known sensitivity to thiophene derivatives, such as HIV-1 ribonuclease H (RNase H) or tyrosinase, based on structural analogs .
  • Assay design : Use fluorescence-based enzymatic assays (e.g., RNase H inhibition) with IC50 determination. Include positive controls like β-thujaplicinol .
  • Mechanistic studies : Perform kinetic assays (e.g., Lineweaver-Burk plots) to distinguish allosteric vs. competitive inhibition .

Data Interpretation : Compare inhibitory activity against analogs (e.g., 3,4-dimethoxy vs. 3,4-dihydroxy benzamido substituents) to establish structure-activity relationships (SAR) .

How can researchers address contradictions in spectral data or biological activity between this compound and structurally related analogs?

Advanced Research Question

  • Spectral discrepancies : Re-examine reaction conditions (e.g., trace solvents in NMR samples) or confirm stereochemistry via X-ray crystallography .
  • Biological variability : Control for batch-to-batch purity (HPLC ≥95%) and validate assays across multiple replicates. Use molecular docking to rationalize activity differences .

Case Study : In , compound 31 (3,4-dimethoxy) showed lower RNase H inhibition than 33 (3,4-dihydroxy), attributed to reduced hydrogen bonding. Docking simulations could clarify this .

What computational methods are recommended for predicting the pharmacokinetic properties of this compound?

Advanced Research Question

  • ADME prediction : Use tools like SwissADME to estimate logP, solubility, and permeability. Thiophene derivatives often exhibit moderate logP (~3–4), requiring formulation optimization .
  • Metabolic stability : Simulate cytochrome P450 interactions (e.g., CYP3A4) using Schrödinger Suite or AutoDock Vina. Prioritize metabolites for LC-MS/MS validation .

Validation : Compare computational predictions with in vitro hepatocyte assays to refine models .

How can substituent modifications on the benzamido or thiophene groups enhance target selectivity?

Advanced Research Question

  • Electron-withdrawing groups (EWGs) : Introduce nitro or cyano substituents to improve binding to polar enzyme pockets (e.g., RNase H active site) .
  • Steric effects : Bulky substituents (e.g., 2,4-dimethylbenzamido) may reduce off-target interactions, as seen in cyclohepta[b]thiophene analogs .

Experimental Approach : Synthesize a focused library of derivatives and screen against a panel of enzymes to map SAR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.